3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is classified as an amino acid derivative, specifically a piperidine derivative, which incorporates a pyridazine moiety. This structure suggests its utility in developing pharmaceuticals targeting various biological pathways.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Its classification as a piperidine derivative indicates potential applications in neuropharmacology and cancer therapeutics, where piperidine derivatives are often explored for their biological activity .
The synthesis of 3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to ensure high yields and purity of the final product.
The molecular structure of 3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:
The compound's precise molecular geometry can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation.
The compound participates in various chemical reactions typical for amino acids and esters:
These reactions are critical for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for 3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester primarily involves:
Experimental data from pharmacological studies could elucidate the specific pathways influenced by this compound.
While detailed physical properties such as melting point and boiling point are not extensively documented, some general characteristics include:
Key chemical properties include:
3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester has several potential applications:
Retrosynthetic deconstruction of 3-(6-chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester reveals two primary synthons: a) 3-aminopiperidine-1-carboxylate protected by a tert-butyloxycarbonyl (Boc) group, and b) 3,6-dichloropyridazine as the electrophilic coupling partner. The Boc group serves as a protecting agent for the piperidine nitrogen, preventing unwanted side reactions during N-alkylation or nucleophilic substitution [1] [7]. The disconnection at the amine–pyridazine linkage suggests nucleophilic aromatic substitution (SNAr) as the optimal bond-forming strategy, leveraging the activation imparted by the electron-withdrawing pyridazine ring and the chloride leaving group at position 6. Alternative disconnections via Buchwald-Hartwig amination were deemed less efficient due to catalyst poisoning by the basic piperidine nitrogen [4] [8].
Synthon Type | Structure | Role | Source Precursor |
---|---|---|---|
Electrophile | 3,6-Dichloropyridazine | Pyridazine core | Commercial |
Nucleophile | Boc-protected 3-aminopiperidine | Functionalized piperidine | N-Boc-3-aminopiperidine |
Coupling Agent | – | Forms C–N bond | Base (e.g., DIEA) |
The synthesis proceeds through three defined stages: piperidine protection, regioselective pyridazine amination, and purification. Stage 1 involves Boc protection of commercially available 3-aminopiperidine using di-tert-butyl dicarbonate under Schotten-Baumann conditions (dichloromethane/water, 0°C to RT, 12h), achieving >95% conversion with minimal di-Boc byproduct formation [1] [4]. Stage 2 couples N-Boc-3-aminopiperidine with 3,6-dichloropyridazine via SNAr in anhydrous DMF, using diisopropylethylamine (DIEA) as base at 80°C for 8h. The reaction exhibits high regioselectivity for the C3 chloride over C6 due to electronic asymmetry in the pyridazine ring, confirmed by LC-MS monitoring [4] [8]. Stage 3 employs silica gel chromatography (ethyl acetate/hexanes) to isolate the target compound in 76–82% yield with >95% purity (HPLC-UV). Critical process impurities include the bis-alkylated byproduct (∼3%) and residual solvent (<300 ppm), controlled through reaction stoichiometry (1:1.05 piperidine:pyridazine ratio) and vacuum drying [8].
Stereocontrol at C3 of the piperidine ring dictates pharmacological properties but remains challenging due to epimerization risks during functionalization. Chiral pool approaches using (R)- or (S)-Boc-3-aminopiperidine provide enantiopure building blocks (>99% ee), though at 4–5× higher cost than racemic routes [4] . Asymmetric synthesis techniques using Jacobsen’s thiourea catalysts achieve 88% ee during reductive amination but suffer from low yields (∼45%). Computational modeling (DFT) reveals the equatorial conformation of the C3-amino group is favored by 2.3 kcal/mol over axial, influencing stereoselectivity during SNAr. Racemic mixtures may be resolved via diastereomeric salt formation with L-tartaric acid, yielding (R)-enantiomer in 97% de after two crystallizations [3] .
Method | Enantiomeric Excess (%) | Yield (%) | Key Advantage/Limitation |
---|---|---|---|
Chiral Pool | >99 | 70–75 | High stereopurity; expensive precursors |
Asymmetric Catalysis | 88 | 40–48 | Atom economy; moderate ee |
Diastereomeric Resolution | 97 | 52–55 | Cost-effective; multi-step |
The Boc group serves dual roles: nitrogen protection during SNAr and solubility enhancement. Optimal Boc installation uses Boc₂O (1.2 eq.) with DMAP catalysis (0.1 eq.) in THF at 40°C, achieving quantitative conversion without racemization at C3 [1] [7]. Deprotection for downstream functionalization employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), completing within 30 minutes at 0°C to prevent decomposition. Acid-resistant intermediates enable selective deprotection without cleaving the chloropyridazine moiety. Boc stability was validated under SNAr conditions (pH 8–10, 80°C), with <0.1% deprotection observed. Alternative protecting groups (Cbz, Fmoc) were inferior: Cbz hydrogenation risks pyridazine reduction, while Fmoc base sensitivity causes premature deprotection during SNAr [7].
Traditional SNAr requires stoichiometric base (DIEA), generating inorganic salts that complicate purification. Phase-transfer catalysis (PTC) with Aliquat 336 (5 mol%) in biphasic toluene/water systems enables 92% yield at 90°C with reduced waste [1] [5]. Transition-metal catalysis using Pd-PEPPSI-IPr (2 mol%) permits coupling at 60°C but risks Pd insertion at the C–Cl bond (∼7% homocoupling). Microwave-assisted SNAr (150°C, 15 min) enhances reaction efficiency (95% conversion) but requires specialized equipment. Solvent screening identified cyclopentyl methyl ether (CPME) as optimal, balancing nucleophile solubility and environmental impact. Notably, electron-deficient pyridazines exhibit rate acceleration (k = 3.2 × 10⁻³ s⁻¹) compared to chlorobenzenes (k = 1.1 × 10⁻⁵ s⁻¹) [5] [8].
Lipases (Candida antarctica Lipase B, CalB) and engineered transaminases enable sustainable C–N bond formation under aqueous conditions. CalB immobilized on mesoporous silica mediates pyridazine amination in tert-butanol at 50°C, pH 7.5, achieving 65% conversion but requiring 72h [3] [7]. Directed evolution of transaminases improved activity toward 3,6-dichloropyridazine (kcat/KM = 140 M⁻¹s⁻¹), though substrate inhibition occurs above 10 mM concentration. Biocatalytic routes eliminate metal catalysts but face limitations in productivity (TON < 100) compared to chemical SNAr (TON > 500). Co-solvent engineering (20% DMSO in buffer) enhances substrate solubility, doubling reaction rates without enzyme denaturation [3].
Parameter | Biocatalytic (CalB) | Chemical (SNAr) |
---|---|---|
Temperature | 50°C | 80°C |
Solvent | Aqueous buffer | Anhydrous DMF |
Conversion (24h) | 22% | 98% |
Byproducts | None | Bis-alkylation (3%) |
Environmental Factor (E) | 3.2 | 18.7 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7